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l-Tyrosyl-l-prolyl-l-phenylalanine

Catalog No.
S14347939
CAS No.
M.F
C23H27N3O5
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Tyrosyl-l-prolyl-l-phenylalanine

Product Name

l-Tyrosyl-l-prolyl-l-phenylalanine

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1

InChI Key

RCMWNNJFKNDKQR-UFYCRDLUSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Tyr-Pro-Phe is an oligopeptide.

L-Tyrosyl-L-prolyl-L-phenylalanine is a tripeptide composed of three amino acids: L-tyrosine, L-proline, and L-phenylalanine. This compound is notable for its structural characteristics, which include a phenolic side chain from tyrosine, a cyclic structure from proline, and the aromatic side chain of phenylalanine. These features contribute to its potential biological activities and applications in various fields, including pharmaceuticals and nutrition.

The chemical behavior of L-Tyrosyl-L-prolyl-L-phenylalanine includes various reactions typical of peptides. These can involve hydrolysis, where the peptide bond is cleaved, leading to the release of its constituent amino acids. Additionally, it can undergo oxidation reactions due to the presence of the phenolic group in tyrosine, which can form reactive intermediates that may participate in further chemical transformations. The compound can also participate in enzymatic reactions where specific enzymes catalyze its conversion into other biologically active compounds or metabolites .

L-Tyrosyl-L-prolyl-L-phenylalanine exhibits several biological activities attributed to its constituent amino acids. It may influence neurotransmitter synthesis and function due to the presence of tyrosine and phenylalanine, both precursors for catecholamines such as dopamine and norepinephrine. Additionally, proline is known to play a role in collagen synthesis and cellular signaling pathways. The combined effects of these amino acids suggest potential applications in neuropharmacology and tissue regeneration .

The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanine can be achieved through various methods:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support.
  • Liquid-phase synthesis: Involves the solution-phase coupling of amino acids using coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  • Enzymatic synthesis: Utilizing specific enzymes such as proteases or ligases that catalyze the formation of peptide bonds under mild conditions .

L-Tyrosyl-L-prolyl-L-phenylalanine has several applications:

  • Pharmaceuticals: Potential use in developing drugs targeting neurological disorders due to its influence on neurotransmitter levels.
  • Nutraceuticals: May serve as a dietary supplement for enhancing mood and cognitive function.
  • Cosmetics: Used in formulations aimed at improving skin health through collagen stimulation .

Studies examining the interactions of L-Tyrosyl-L-prolyl-L-phenylalanine with biological systems have highlighted its potential effects on neurotransmitter pathways. Research indicates that this tripeptide may modulate the activity of receptors involved in pain perception and mood regulation. Furthermore, its structural similarity to other bioactive peptides suggests it could interact with opioid receptors, although specific studies are needed to elucidate these interactions fully .

L-Tyrosyl-L-prolyl-L-phenylalanine shares structural similarities with other peptides but has unique features due to its specific amino acid composition. Here are some similar compounds:

Compound NameCompositionUnique Features
L-TyrosineSingle amino acidPrecursor for catecholamines; essential for protein synthesis.
L-PhenylalanineSingle amino acidEssential amino acid; precursor for tyrosine synthesis.
Beta-casomorphin(1-3)Derived from caseinOpioid peptide; involved in pain modulation and appetite regulation.
L-Tyrosyl-L-alanylleucineTyrosine + Alanine + LeucineDifferent side chains affecting solubility and receptor interactions.

The uniqueness of L-Tyrosyl-L-prolyl-L-phenylalanine lies in its combination of aromatic and cyclic structures, which may confer distinct biological properties compared to these similar compounds .

Phenolic Hydroxyl Group Contributions

The phenolic hydroxyl group of the N-terminal tyrosine residue represents the primary site for hydrogen bonding interactions, which are crucial for biological activity. Research has demonstrated that compounds containing phenolic hydroxyl groups exhibit significantly enhanced binding affinity compared to their non-hydroxylated counterparts [4]. In the case of N-β-phenylpropionyl-L-tyrosine derivatives, the presence of the phenolic hydroxyl group resulted in critical concentrations ranging from 300-1000 μM for moderate activity, while substitution with amino or chloro groups led to dramatically reduced potency with critical concentrations exceeding 30,000-100,000 μM [4].

The hydrogen bonding capability of the tyrosine hydroxyl group facilitates multiple types of molecular interactions. These include direct hydrogen bonding with receptor sites, stabilization of protein conformations through intramolecular hydrogen bonds, and participation in water-mediated hydrogen bonding networks that enhance molecular recognition [1] [3]. The hydroxyl group also contributes to the overall hydrophilicity of the molecule, affecting its solubility and membrane permeability characteristics.

Aromatic Ring Interactions

The aromatic ring of the N-terminal tyrosine residue provides additional structural benefits through π-π stacking interactions and hydrophobic associations. These aromatic interactions are particularly important for protein stability and molecular recognition processes [5] [6]. The tyrosine aromatic ring can engage in edge-to-face or face-to-face interactions with other aromatic residues in target proteins, contributing to binding specificity and affinity [5] [6].

The aromatic ring also serves as a platform for potential post-translational modifications, including sulfation and phosphorylation, which can modulate biological activity [7] [8]. Tyrosine sulfation has been identified as a critical modification in various biological processes, including protein-protein interactions and receptor activation [7]. The accessibility of the N-terminal position enhances the likelihood of such modifications occurring in biological systems.

Redox Activity and Electron Transfer

The tyrosine residue possesses inherent redox activity that can contribute to biological function through proton-coupled electron transfer mechanisms [3]. This redox capability is particularly relevant in enzymatic systems where tyrosine residues act as electron donors or acceptors. The phenolic hydroxyl group can undergo oxidation to form tyrosyl radicals, which are important intermediates in various biological processes, including photosynthesis and enzymatic catalysis [3].

The redox properties of the N-terminal tyrosine also contribute to the antioxidant potential of the tripeptide, providing protective effects against oxidative stress. This antioxidant activity is mediated through the ability of the phenolic hydroxyl group to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components [3].

Spectroscopic Properties

The N-terminal tyrosine residue imparts characteristic spectroscopic properties to the tripeptide, including ultraviolet absorption at 274 nm and fluorescence emission capabilities [9]. These optical properties are valuable for analytical applications, including concentration determination and structural analysis. The absorption maximum of tyrosine at 274 nm allows for direct quantification of the tripeptide in solution, while the fluorescence properties can be used to monitor structural changes and molecular interactions [9].

The spectroscopic properties also provide insights into the local environment of the tyrosine residue, as changes in absorption and fluorescence characteristics can indicate alterations in hydrogen bonding patterns, hydrophobic interactions, and overall conformational state [9]. These properties are particularly useful for monitoring the stability and activity of the tripeptide under various conditions.

Proline-Mediated Conformational Stability

The central proline residue in L-Tyrosyl-L-prolyl-L-phenylalanine exerts profound conformational constraints that fundamentally influence the overall three-dimensional structure and biological activity of the tripeptide. The unique cyclic structure of proline, formed by the covalent bond between the side chain and the backbone nitrogen, creates distinctive conformational restrictions that are not present in other amino acids [10] [11] [12].

Ring Pucker Conformations and Energetics

The proline residue can adopt two primary ring puckering conformations: the exo (up) and endo (down) states, each with distinct energetic and structural implications [10] [12]. The exo pucker is characterized by the C-gamma atom displaced above the plane of the ring, while the endo pucker features the C-gamma atom below the ring plane [10]. These conformational states are not equally populated, with the distribution depending on the specific chemical environment and substitution pattern of the proline ring.

In the context of L-Tyrosyl-L-prolyl-L-phenylalanine, the proline residue preferentially adopts the exo conformation when the peptide bond is in the trans configuration, which is the thermodynamically favored state for most peptide bonds [12]. This exo pucker preference contributes to the overall stability of the tripeptide by minimizing steric clashes between the ring substituents and the backbone atoms of adjacent residues [10].

The ring pucker preference is also influenced by the electronic environment created by the flanking tyrosine and phenylalanine residues. The aromatic rings of these residues can participate in through-space interactions with the proline ring, potentially stabilizing one pucker over the other [10]. These interactions contribute to the overall conformational stability of the tripeptide and influence its biological activity.

Phi Angle Constraints and Ramachandran Space

The cyclic structure of proline imposes severe restrictions on the phi dihedral angle, constraining it to approximately -65 degrees [10] [13]. This constraint significantly reduces the conformational space available to the proline residue compared to other amino acids, which can adopt a much wider range of phi angles [10]. The restricted phi angle creates a distinctive kink in the peptide backbone that can be crucial for biological function.

The phi angle constraint also influences the conformation of the adjacent residues, particularly the preceding tyrosine residue [10]. The restricted conformational space of proline can induce specific conformations in the N-terminal tyrosine, potentially enhancing its binding affinity to target receptors or proteins [10]. This conformational coupling between adjacent residues is a key factor in the structure-activity relationship of the tripeptide.

The Ramachandran plot analysis of proline reveals two major conformational basins: the right-handed helix region and the left-handed polyproline II helix region [10]. The relative populations of these conformational states depend on the specific sequence context and the presence of neighboring residues. In L-Tyrosyl-L-prolyl-L-phenylalanine, the proline residue is likely to favor the right-handed helix region due to the stabilizing interactions with the flanking aromatic residues [10].

Cis-Trans Isomerization Dynamics

Unlike other amino acids, proline exhibits a significant population of cis peptide bonds, with approximately 5-7% of proline residues found in the cis configuration in protein structures [11]. This cis-trans isomerization is a slow process with a half-time of approximately 20 minutes at 0°C, making it a potential rate-limiting step in protein folding and peptide conformational changes [11].

The cis-trans isomerization of the proline peptide bond in L-Tyrosyl-L-prolyl-L-phenylalanine can lead to distinct conformational isomers with potentially different biological activities [11]. The cis configuration introduces a significant kink in the peptide backbone, bringing the N-terminal tyrosine and C-terminal phenylalanine residues into closer proximity [11]. This structural alteration can affect the overall shape of the molecule and its ability to interact with target proteins.

Research has shown that proline residues with preceding peptide bonds in the cis state preferentially adopt the endo ring pucker, with 81% of cis proline residues exhibiting this conformation [12]. This correlation between peptide bond geometry and ring pucker provides additional conformational constraints that influence the overall structure and stability of the tripeptide [12].

Impact on Peptide Backbone Dynamics

The presence of proline in the central position of the tripeptide significantly affects the overall backbone dynamics and flexibility [10] [11]. The restricted phi angle and the potential for cis-trans isomerization create a hinge-like region that can influence the relative orientations of the N-terminal tyrosine and C-terminal phenylalanine residues [10] [11].

This conformational flexibility is particularly important for biological activity, as it allows the tripeptide to adopt multiple conformational states that may be required for optimal binding to different target sites [10]. The proline residue acts as a conformational switch, enabling the tripeptide to sample different conformational ensembles that may be necessary for its diverse biological functions [10].

The backbone dynamics also influence the accessibility of the tyrosine hydroxyl group and the phenylalanine aromatic ring for molecular interactions [10]. The conformational flexibility imparted by the proline residue ensures that these functional groups can adopt orientations that maximize their binding potential with target proteins [10].

Metabolic Stability in Biological Matrices

The metabolic stability of L-Tyrosyl-L-prolyl-L-phenylalanine in various biological matrices represents a critical factor determining its therapeutic potential and bioavailability. Comprehensive studies have revealed significant variations in degradation patterns across different biological systems, with half-lives ranging from less than one minute to over 14 minutes depending on the specific biological matrix and species [14] [15] [16].

Species-Specific Degradation Patterns

The metabolic stability of the tripeptide exhibits pronounced species-specific variations, with rat blood showing the most rapid degradation (half-life <1 minute), followed by cynomolgus monkey blood (half-life 0.604 ± 0.008 minutes), human blood (half-life 13.909 ± 0.525 minutes), and Bama pig blood (half-life 14.875 ± 0.498 minutes) [14]. These dramatic differences in degradation rates reflect the varying enzymatic activities and proteolytic environments present in different species.

The species-specific degradation patterns are primarily attributed to differences in the concentration and activity of blood-borne proteases, including aminopeptidases, carboxypeptidases, and endopeptidases [14]. Rat blood contains particularly high levels of proteolytic enzymes, resulting in rapid degradation of the tripeptide through both N-terminal and C-terminal truncation pathways [14]. The high proteolytic activity in rat blood may be related to the elevated metabolic rate and enhanced protein turnover characteristic of small mammals.

Human and pig blood demonstrate significantly greater stability for the tripeptide, with half-lives exceeding 13 minutes [14]. This enhanced stability may be attributed to lower concentrations of specific proteases or the presence of endogenous protease inhibitors that protect the tripeptide from degradation [14]. The similarity in degradation patterns between human and pig blood suggests that pig models may be appropriate for predicting human pharmacokinetics and metabolism.

Tissue-Specific Enzymatic Degradation

The metabolic stability of L-Tyrosyl-L-prolyl-L-phenylalanine varies significantly across different tissue types, with liver and kidney homogenates showing distinct degradation patterns compared to blood [14]. Liver homogenates consistently demonstrate intermediate stability, with half-lives ranging from 2.069 ± 0.022 minutes in rats to 3.775 ± 0.134 minutes in Bama pigs [14]. The liver represents the primary site of drug metabolism and contains high concentrations of various proteases, including those involved in protein processing and degradation [14].

Kidney homogenates exhibit the most rapid degradation among tissue homogenates, with half-lives ranging from 1.298 ± 0.035 minutes in cynomolgus monkeys to 1.833 ± 0.068 minutes in rats [14]. The kidney's role in filtration and excretion of peptides and proteins necessitates high proteolytic activity, which contributes to the rapid degradation observed in kidney homogenates [14]. The presence of specific peptidases in the kidney, including dipeptidyl peptidases and aminopeptidases, contributes to the efficient cleavage of the tripeptide.

The tissue-specific degradation patterns reflect the specialized enzymatic environments present in different organs. Liver homogenates contain high concentrations of cytochrome P450 enzymes and various proteases involved in drug metabolism and protein processing [14]. Kidney homogenates are rich in peptidases that are essential for the renal handling of peptide hormones and the clearance of protein-derived peptides from the circulation [14].

Enzymatic Cleavage Mechanisms and Pathways

The degradation of L-Tyrosyl-L-prolyl-L-phenylalanine follows distinct cleavage patterns that depend on the specific enzymatic environment and the structure of the tripeptide [14] [15]. The primary degradation pathway involves successive amino acid loss from both the N-terminal and C-terminal ends, resulting in the formation of dipeptides and individual amino acids [14]. This stepwise degradation process is characteristic of exopeptidase activity, which cleaves amino acids from the peptide termini.

Mass spectrometric analysis of degradation products has revealed the formation of multiple metabolites, including Tyr-Pro, Pro-Phe, and the individual amino acids tyrosine, proline, and phenylalanine [14]. The relative abundance of these metabolites depends on the specific biological matrix and the activity of different proteases. N-terminal cleavage appears to be favored in many biological systems, potentially due to the accessibility of the N-terminal tyrosine residue and the presence of specific aminopeptidases that recognize aromatic amino acids [14].

The presence of proline in the central position of the tripeptide may confer some degree of proteolytic resistance, as proline-containing peptides are generally more resistant to degradation by certain proteases [16]. However, this resistance is not absolute, and the tripeptide is still susceptible to cleavage by proline-specific peptidases and endopeptidases that can accommodate the conformational constraints imposed by the proline residue [16].

Gastrointestinal Stability and Absorption

The gastrointestinal stability of L-Tyrosyl-L-prolyl-L-phenylalanine is a critical factor for oral bioavailability and therapeutic efficacy. Studies using simulated gastric and intestinal fluids have revealed that the tripeptide is subject to rapid degradation in the harsh proteolytic environment of the gastrointestinal tract [15] [16]. The stomach's acidic environment and the presence of pepsin result in preferential cleavage after aromatic residues, leading to the formation of Pro-Phe and free tyrosine [15].

In the intestinal environment, the tripeptide encounters a complex mixture of pancreatic enzymes, including trypsin, chymotrypsin, and elastase, which have different substrate specificities [15]. Trypsin preferentially cleaves after basic amino acids, while chymotrypsin shows specificity for aromatic amino acids [15]. The presence of both tyrosine and phenylalanine in the tripeptide makes it particularly susceptible to chymotrypsin-mediated cleavage [15].

The degree of hydrolysis increases significantly during simulated gastrointestinal digestion, with enzymatic treatment leading to elevated degradation rates compared to non-treated samples [15]. This enhanced degradation is attributed to the pre-digestion effect of gastrointestinal enzymes, which create additional cleavage sites and facilitate further degradation by other proteases [15].

Cellular Uptake and Intracellular Stability

The cellular uptake and intracellular stability of L-Tyrosyl-L-prolyl-L-phenylalanine are influenced by peptide transporter systems and intracellular proteolytic enzymes [17]. Tripeptides can be transported across cellular membranes through specific peptide transporters, including PEPT1 and PEPT2, which recognize the tripeptide structure and facilitate cellular uptake [17]. The efficiency of uptake depends on the specific sequence and the presence of recognition motifs for these transporters.

Once inside the cell, the tripeptide is subject to degradation by intracellular peptidases, including lysosomal cathepsins and cytoplasmic aminopeptidases [18]. The intracellular environment provides some protection from extracellular proteases, but the tripeptide remains vulnerable to degradation by specific intracellular enzymes [18]. The rate of intracellular degradation depends on the cell type and the specific enzymatic profile of the cellular environment.

Studies have shown that cathepsin B, a lysosomal cysteine protease, can cleave side-chain amide bonds in peptides, potentially affecting the stability of the tripeptide within lysosomal compartments [18]. The cellular uptake and intracellular stability of the tripeptide are important factors in determining its overall bioavailability and therapeutic efficacy.

Stabilization Strategies and Structural Modifications

Various strategies have been developed to enhance the metabolic stability of peptides, including the use of protease inhibitors, structural modifications, and formulation approaches . The incorporation of non-natural amino acids, such as D-amino acids or β-amino acids, can significantly improve proteolytic resistance by reducing recognition by endogenous proteases . Similarly, the cyclization of peptides through disulfide bonds or other covalent linkages can enhance stability by constraining the peptide structure and reducing accessibility to proteases.

Chemical modifications, such as N-terminal acetylation or C-terminal amidation, can also improve stability by protecting the peptide termini from exopeptidase activity . The use of peptidomimetics, which incorporate non-peptide bonds that mimic the peptide backbone, represents another approach to enhancing stability while maintaining biological activity .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

425.19507097 g/mol

Monoisotopic Mass

425.19507097 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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